An In-depth Technical Guide to 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
An In-depth Technical Guide to 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction and Strategic Importance
2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, registered under CAS Number 21447-56-3, is a substituted aromatic amine featuring a synthetically versatile morpholine sulfonyl group.[1][2][3] This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug development. The structural combination of a toluenediamine backbone with a morpholine sulfonyl moiety imparts a unique set of physicochemical properties that make it an attractive scaffold for library synthesis and as a building block in the creation of more complex drug candidates.
The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[4][5] Its ability to act as a hydrogen bond acceptor and its favorable solubility profile contribute to its prevalence in drug design.[4] Similarly, the sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its chemical stability and ability to engage in strong hydrogen bonding interactions with biological targets.[6] The strategic placement of these two functional groups on a phenylamine ring suggests the potential for this molecule to serve as a key intermediate in the synthesis of targeted therapeutics, particularly in oncology and inflammation.[7][8]
Physicochemical and Structural Characteristics
A comprehensive understanding of the molecular properties of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 21447-56-3 | ChemicalBook |
| Molecular Formula | C₁₁H₁₆N₂O₃S | ChemicalBook |
| Molecular Weight | 256.32 g/mol | ChemicalBook |
| Purity | Typically ≥97% | Various Suppliers |
This data is compiled from publicly available sources and commercial suppliers. For lot-specific data, refer to the Certificate of Analysis.
The structure combines a hydrophilic morpholine sulfonyl group with a more lipophilic methyl-substituted phenylamine. This balance is crucial for its utility as a chemical intermediate, potentially influencing the solubility and cell permeability of its derivatives.
Conceptual Synthesis and Mechanistic Considerations
While specific, detailed protocols for the synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine are not extensively published in peer-reviewed literature, a logical and well-established synthetic strategy can be proposed based on fundamental organic chemistry principles. The most probable synthetic route involves the reaction of a suitably substituted sulfonyl chloride with morpholine, followed by the reduction of a nitro group to the corresponding amine.
Proposed Synthetic Workflow
A plausible two-step synthesis is outlined below. This approach is favored for its high efficiency and the ready availability of starting materials.
Caption: Proposed two-step synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(3-Methyl-4-nitrophenylsulfonyl)morpholine
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To a solution of 3-methyl-4-nitrobenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq) dropwise.
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Slowly add a solution of morpholine (1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the intermediate.
Causality of Experimental Choices:
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The use of triethylamine is crucial to neutralize the hydrochloric acid byproduct of the sulfonylation reaction, driving the equilibrium towards the product.
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DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the intermediate.
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Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.
Step 2: Synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
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To a solution of 4-(3-methyl-4-nitrophenylsulfonyl)morpholine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
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Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
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Monitor the reduction of the nitro group by TLC.
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Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
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Concentrate the filtrate to remove the ethanol.
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Extract the aqueous residue with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.
Causality of Experimental Choices:
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The iron/ammonium chloride system is a classic and effective method for the reduction of aromatic nitro groups, offering a safer and more cost-effective alternative to catalytic hydrogenation.
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The ethanol/water solvent system is ideal for this reduction, as it dissolves the organic starting material while facilitating the activity of the inorganic reducing agents.
Applications in Drug Discovery and Development
While specific biological activities for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine are not widely reported, its structural motifs are present in numerous compounds investigated for various therapeutic indications.
Scaffold for Kinase Inhibitors
The phenylamine core is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. The morpholine sulfonyl group can act as a key pharmacophoric element, engaging in hydrogen bonding interactions within the ATP-binding pocket of various kinases. For instance, related morpholine-containing compounds have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[7]
Caption: Workflow for utilizing the title compound in kinase inhibitor discovery.
Intermediate for Other Bioactive Molecules
The primary amine group of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine is a versatile handle for a wide range of chemical transformations, including amidation, reductive amination, and the formation of ureas and thioureas. This allows for its incorporation into a diverse set of molecular architectures targeting various biological pathways. The sulfonamide and morpholine moieties are known to be well-tolerated in humans, making this a valuable building block for generating novel chemical entities with drug-like properties.[6]
Conclusion
2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine is a valuable chemical entity for researchers and drug development professionals. Its combination of a reactive phenylamine core with the pharmacologically significant morpholine and sulfonamide groups makes it a strategic building block for the synthesis of novel bioactive compounds. While detailed biological data on the compound itself is sparse, its structural components are well-represented in the landscape of modern medicinal chemistry, particularly in the development of targeted therapies. The synthetic routes are straightforward and based on well-established chemical principles, ensuring its accessibility for a wide range of research applications.
References
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Synthink. (n.d.). 2-Methyl-5-(morpholinosulfonyl)aniline. Retrieved January 21, 2026, from [Link]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
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Bansal, G. et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Retrieved January 21, 2026, from [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Al-Otaibi, M. A. S. (2018). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. Retrieved January 21, 2026, from [Link]
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